REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]3[C:19](=[O:20])[CH:18]=[C:17]([C:21]([O-:23])=[O:22])[O:16][C:10]=3[C:11]=2[CH2:13][CH2:14][CH3:15])[C:6](=[O:24])[CH:5]=[C:4]1[C:25]([O-:27])=[O:26])[CH3:2].[Na+].[Na+].[N+]([O-])([O-])=O.[Ca+2:34].[N+]([O-])([O-])=O>O>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]3[C:19](=[O:20])[CH:18]=[C:17]([C:21]([O-:23])=[O:22])[O:16][C:10]=3[C:11]=2[CH2:13][CH2:14][CH3:15])[C:6](=[O:24])[CH:5]=[C:4]1[C:25]([O-:27])=[O:26])[CH3:2].[Ca+2:34] |f:0.1.2,3.4.5,7.8|
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Name
|
disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano-[3,2-g]-quinoline-2,8-dicarboxylate
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Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=CC(C2=CC3=C(C(=C12)CCC)OC(=CC3=O)C(=O)[O-])=O)C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred (2 hours)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
WASH
|
Details
|
was washed with water and acetone
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 65° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=CC(C2=CC3=C(C(=C12)CCC)OC(=CC3=O)C(=O)[O-])=O)C(=O)[O-].[Ca+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |